![molecular formula C15H14O3S3 B296083 Ethyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate](/img/structure/B296083.png)
Ethyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 386.5 g/mol.
Mecanismo De Acción
The mechanism of action of Ethyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate is not fully understood. However, it is believed that the compound acts by modulating the activity of various enzymes and signaling pathways in the cell. In cancer cells, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, this compound can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still under investigation. However, preliminary studies have shown that the compound can modulate the activity of various enzymes and signaling pathways in the cell. In animal models, this compound has been shown to reduce inflammation and inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Ethyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate in lab experiments is its unique electronic properties. The compound can be used as a building block for the synthesis of novel organic semiconductors and conducting polymers that can be used in various electronic devices. Another advantage of this compound is its potential anticancer and anti-inflammatory properties, which make it a promising candidate for the development of new drugs.
One of the limitations of using this compound in lab experiments is its low solubility in water. This can make it difficult to work with in aqueous environments. Another limitation is the lack of understanding of the compound's mechanism of action, which makes it challenging to optimize its use in various applications.
Direcciones Futuras
There are several future directions for the study of Ethyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate. One direction is to further investigate the compound's potential applications in material science and organic electronics. The unique electronic properties of this compound make it a promising candidate for the development of high-performance electronic devices.
Another direction is to investigate the compound's mechanism of action in cancer and inflammation. Understanding how this compound modulates the activity of enzymes and signaling pathways in the cell can lead to the development of new drugs with improved efficacy and fewer side effects.
Conclusion
This compound is a chemical compound that has potential applications in various fields such as material science, organic electronics, and medicinal chemistry. The compound's unique electronic properties and potential anticancer and anti-inflammatory properties make it a promising candidate for the development of new electronic devices and drugs. Further research is needed to fully understand the compound's mechanism of action and optimize its use in various applications.
Métodos De Síntesis
The synthesis of Ethyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate involves the reaction of 4-methoxybenzaldehyde and 1,3-dithiole-2-thione in the presence of ethyl cyanoacetate and piperidine as a catalyst. The reaction takes place in ethanol under reflux conditions, and the product is isolated by filtration and recrystallization. The yield of the product is around 70-80%, and the purity can be confirmed by spectroscopic methods such as NMR and IR.
Aplicaciones Científicas De Investigación
Ethyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate has been extensively studied for its potential applications in various fields such as material science, organic electronics, and medicinal chemistry. In material science, this compound has been used as a building block for the synthesis of novel organic semiconductors that can be used in the fabrication of organic field-effect transistors (OFETs). The unique electronic properties of this compound make it an excellent candidate for the development of high-performance OFETs.
In organic electronics, this compound has been used as a dopant for the synthesis of conducting polymers that can be used in the fabrication of organic solar cells (OSCs). The incorporation of this compound into the polymer matrix can enhance the charge transport properties of the material, leading to improved device performance.
In medicinal chemistry, this compound has been studied for its potential anticancer and anti-inflammatory properties. The compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. The mechanism of action of this compound in these applications is still under investigation.
Propiedades
Fórmula molecular |
C15H14O3S3 |
|---|---|
Peso molecular |
338.5 g/mol |
Nombre IUPAC |
ethyl (2Z)-2-[2-(4-methoxyphenyl)-2-sulfanylideneethylidene]-1,3-dithiole-4-carboxylate |
InChI |
InChI=1S/C15H14O3S3/c1-3-18-15(16)13-9-20-14(21-13)8-12(19)10-4-6-11(17-2)7-5-10/h4-9H,3H2,1-2H3/b14-8- |
Clave InChI |
HUGHRCWQVBHRIB-ZSOIEALJSA-N |
SMILES isomérico |
CCOC(=O)C1=CS/C(=C/C(=S)C2=CC=C(C=C2)OC)/S1 |
SMILES |
CCOC(=O)C1=CSC(=CC(=S)C2=CC=C(C=C2)OC)S1 |
SMILES canónico |
CCOC(=O)C1=CSC(=CC(=S)C2=CC=C(C=C2)OC)S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


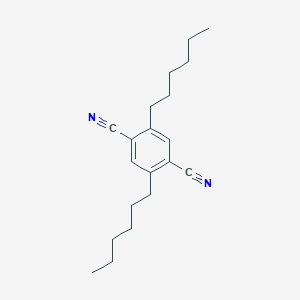
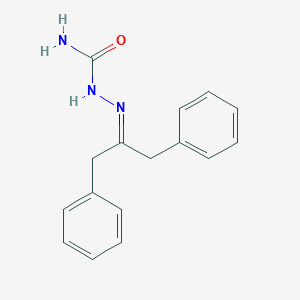
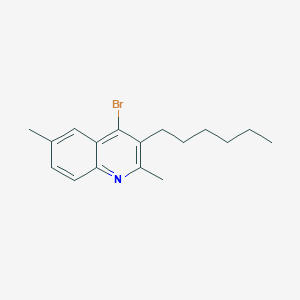
![4-[(Phenylsulfanyl)methyl]benzaldehyde](/img/structure/B296005.png)
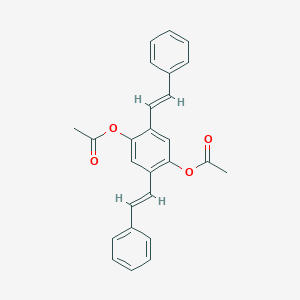
![5-[4-bromo-2,5-bis(hexyloxy)benzyl]-2H-tetraazole](/img/structure/B296007.png)
![4-[(Hexylsulfonyl)methyl]benzaldehyde](/img/structure/B296009.png)
![4-{[(4-Tert-butylphenyl)sulfonyl]methyl}benzaldehyde](/img/structure/B296010.png)
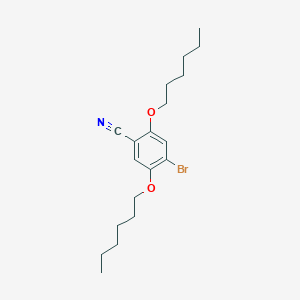
![2-Methyl-8-({10-[(2-methyl-8-quinolinyl)oxy]decyl}oxy)quinoline](/img/structure/B296019.png)
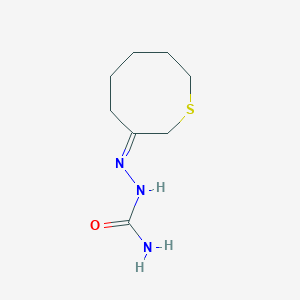
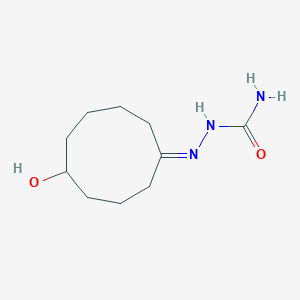
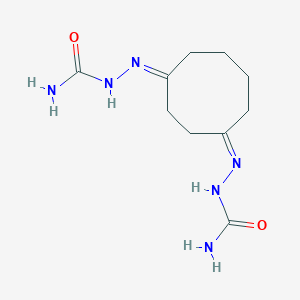
![2-[4-amino-6-(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]-3-(5-{4-nitrophenyl}-2-furyl)acrylonitrile](/img/structure/B296024.png)
